8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-6-5-7-12(8-11)25-4/h5-8H,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWXHZOEABLVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT). These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in one-carbon transfer.
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has been found to show weak inhibition (6.3±1.8%) toward DHFR. The inhibition of these enzymes disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides.
Biochemical Pathways
The affected biochemical pathway is the folate pathway. The inhibition of enzymes in this pathway disrupts the synthesis of DNA nucleotides. This disruption can lead to the arrest of cell proliferation, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
As a nonclassical antifolate, it is generally more lipophilic and enters cells through passive diffusion. This property could potentially enhance its bioavailability.
Result of Action
The compound’s action results in the arrest of cell proliferation and induction of apoptosis. For instance, HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis. The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway.
Biological Activity
8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique imidazo[2,1-f]purine structure. This compound has garnered attention due to its potential biological activities. The following sections will detail its biological activity, including synthesis methods, case studies, and research findings.
- Molecular Formula : C21H23N5O5
- Molecular Weight : 425.4 g/mol
- Structure : The compound features a methoxy group and multiple methyl groups attached to the imidazo[2,1-f]purine core, which is essential for its biological activity.
Antitumor Activity
Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives of imidazopyridines had IC50 values in the nanomolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 8-(3-methoxyphenyl)-1H-imidazo[2,1-f]purine | MCF-7 (breast cancer) | 52 | Induces apoptosis |
| 8-(3-methoxyphenyl)-1H-imidazo[2,1-f]purine | MDA-MB-231 (triple-negative) | 74 | Inhibits tubulin polymerization |
Anti-inflammatory Activity
The imidazo[2,1-f]purine derivatives have also been investigated for their anti-inflammatory effects:
- Mechanism : These compounds can inhibit prostaglandin synthesis and modulate inflammatory pathways. For example, CGP28238 demonstrated potent anti-inflammatory activity with an ED50 of less than 2 mg/kg in animal models .
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of the compound:
- Antiarrhythmic Activity : Novel aminoalkyl derivatives of imidazo[2,1-f]purines were evaluated for antiarrhythmic properties. The findings suggest potential therapeutic applications in treating arrhythmias .
Study on Anticancer Properties
In a significant study published in Cancer Research, researchers synthesized several derivatives of imidazo[2,1-f]purines and evaluated their anticancer properties using various assays:
- Results : One derivative showed a remarkable ability to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines. The immunofluorescence staining confirmed targeting of tubulin structures within the cells .
Evaluation of Anti-inflammatory Effects
A comprehensive evaluation of anti-inflammatory activity was conducted using animal models:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Substitution at Position 8: The 3-methoxyphenyl group in the target compound distinguishes it from analogs with arylpiperazinylalkyl (e.g., AZ-853, AZ-861) or aminophenyl (e.g., CB11) substituents. These structural differences correlate with divergent biological activities:
- Arylpiperazinylalkyl derivatives (e.g., AZ-853) exhibit high affinity for serotonin receptors (5-HT1A/5-HT7), driving antidepressant effects .
Methyl vs. Bulky Substituents: The 1,6,7-trimethyl configuration in the target compound contrasts with analogs bearing butyl (CB11) or propyl (e.g., 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-...dione, CAS:923229-49-6) groups . Bulky substituents enhance metabolic stability but may reduce blood-brain barrier (BBB) penetration, as seen in AZ-861’s weaker brain uptake compared to AZ-853 .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Metabolic Stability (HLM) | BBB Penetration Potential |
|---|---|---|---|---|
| Target Compound | 381.4 | ~2.1 (moderate) | No data | Moderate (methoxy group) |
| AZ-853 | 455.5 | ~3.8 | Moderate | High |
| AZ-861 | 505.5 | ~4.2 | Low | Low |
| CB11 | 395.4 | ~3.5 | High (butyl chain) | Low (PPARγ activity) |
Key Observations :
Lipophilicity (logP) :
- The target compound’s 3-methoxyphenyl group contributes to a predicted logP of ~2.1, lower than piperazinyl derivatives (logP >3.5). This may limit CNS activity compared to AZ-853 but reduce off-target effects.
Metabolic Stability :
- Piperazinyl derivatives (e.g., AZ-853) show moderate-to-low stability in human liver microsomes (HLM) due to oxidative metabolism of the piperazine ring . The methoxy group in the target compound may undergo O-demethylation, but its metabolic fate remains unstudied.
Therapeutic Potential and Limitations
- Antidepressant Activity: Unlike arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853), the target compound lacks the piperazine moiety critical for 5-HT1A receptor binding (Ki <1 nM for AZ-853 vs.
- Anticancer Activity: CB11’s 2-aminophenyl group enables PPARγ-dependent apoptosis, a mechanism unlikely for the target compound due to its distinct substitution .
Q & A
Basic: What synthetic methodologies are optimal for preparing derivatives of this compound?
Answer:
The synthesis of imidazo-purinedione derivatives often employs modular strategies, such as cyclocondensation and click chemistry. For example, the Huisgen azide-alkyne cycloaddition (a copper-catalyzed reaction) has been used to introduce aryl substituents at the 8-position under mild conditions (tert-butanol/H₂O, 65°C, 3 h) . Column chromatography (e.g., silica gel with gradient elution) is critical for purification, achieving yields between 10–55% depending on substituent steric effects . Key steps include:
- In situ diazotization for azide precursors (e.g., using NaNO₂/HCl at 0°C) .
- Solvent optimization to balance solubility (e.g., tert-butanol/water mixtures) .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. For example:
- ¹H NMR resolves methyl group environments (e.g., 1,6,7-trimethyl signals at δ 2.8–3.5 ppm) .
- ¹³C NMR identifies carbonyl carbons (C2/C4 diones at δ 155–165 ppm) and methoxyphenyl substituents (δ 55–60 ppm for OCH₃) .
- HRMS (ESI⁺) confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
Methodological Tip: Use deuterated DMSO for solubility and assign NOESY correlations to confirm stereochemistry.
Advanced: How can computational modeling resolve contradictory reactivity data in substituted derivatives?
Answer:
Discrepancies in reaction outcomes (e.g., variable yields with fluorophenoxy vs. imidazolylpropyl substituents ) can be analyzed via:
- DFT calculations to map transition states and steric/electronic effects of substituents.
- Molecular docking to predict adenosine receptor binding affinities, explaining bioactivity variations .
Case Study: AI-driven platforms (e.g., COMSOL Multiphysics) enable predictive optimization of reaction parameters (temperature, solvent ratios) to reduce trial-and-error experimentation .
Advanced: What strategies address low solubility in aqueous systems for pharmacological assays?
Answer:
Low solubility (common in methyl-substituted purinediones) can be mitigated by:
- Co-solvent systems : Use DMSO/H₂O mixtures (<10% DMSO) to maintain compound stability .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 3-methoxyphenyl moiety.
- Micellar encapsulation : Employ surfactants like Tween-80 for in vitro assays .
Advanced: How to validate reaction mechanisms for substituent introduction at the 8-position?
Answer:
Mechanistic validation requires:
- Isotopic labeling : Track ¹⁵N incorporation during cyclocondensation to confirm ring-closure pathways .
- Kinetic studies : Monitor intermediates via LC-MS to distinguish stepwise vs. concerted mechanisms .
- In situ IR spectroscopy : Detect transient species (e.g., nitrene intermediates in azide reactions) .
Basic: What are the stability considerations for long-term storage?
Answer:
Stability is influenced by:
- Light sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) .
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the dione moiety .
- Purity thresholds : Impurities >5% accelerate degradation; validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced: How to reconcile conflicting bioactivity data across cell lines?
Answer:
Contradictory IC₅₀ values may arise from:
- Receptor heterogeneity : Profile adenosine receptor subtypes (A₁ vs. A₂ₐ) via competitive binding assays .
- Metabolic stability : Use LC-MS/MS to quantify intracellular compound levels and adjust for efflux pump activity .
- Cell-specific CYP450 expression : Inhibit metabolic enzymes (e.g., ketoconazole for CYP3A4) to normalize data .
Basic: What are the critical parameters for scaling up synthesis?
Answer:
Key scale-up factors include:
- Exotherm management : Use jacketed reactors for azide reactions to control temperature spikes .
- Solvent recovery : Optimize distillation for tert-butanol/water mixtures to reduce waste .
- Particle engineering : Mill final products to <50 µm for consistent bioavailability .
Advanced: How to design SAR studies for optimizing adenosine receptor antagonism?
Answer:
Structure-activity relationship (SAR) strategies involve:
- Substituent libraries : Synthesize analogs with varied 3-methoxyphenyl groups (e.g., halogens, alkyl chains) .
- Free-Wilson analysis : Quantify contributions of substituents to binding affinity using regression models .
- Crystallography : Co-crystallize with A₂ₐ receptors to identify key hydrogen bonds (e.g., N7–His264 interactions) .
Advanced: What computational tools predict metabolic pathways for this compound?
Answer:
Predictive metabolism tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
